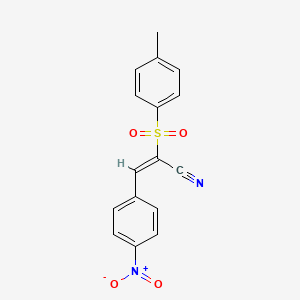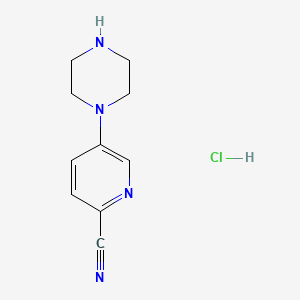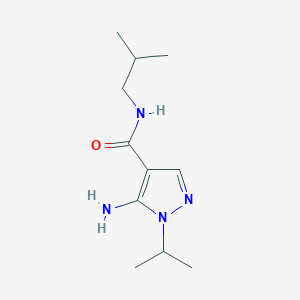![molecular formula C11H14N2O3 B2964385 Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate CAS No. 2413878-42-7](/img/structure/B2964385.png)
Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate typically involves multiple steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use in drug formulation and delivery. Its unique chemical structure allows for the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
Oxazole derivatives: Compounds containing the oxazole ring, known for their diverse biological activities.
Uniqueness: Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate is unique due to the presence of both the ethynyl group and the oxazole ring, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for use in various fields, including chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-5-8-9(15-7-13-8)6-12-10(14)16-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFQPRYGTHPMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide](/img/structure/B2964303.png)
![ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)


![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2964313.png)




![methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2964318.png)


